molecular formula C24H17N3O B2515555 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline CAS No. 126181-09-7

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline

Cat. No.: B2515555
CAS No.: 126181-09-7
M. Wt: 363.42
InChI Key: ZUMJSPUHZWOVTF-UHFFFAOYSA-N
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Description

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the presence of an oxadiazole ring fused with a quinoline moiety, which imparts unique chemical and biological properties. The compound’s structure allows for various functional modifications, making it a versatile candidate for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylquinoline-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions. It has been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.

    Pathways Involved: By inhibiting topoisomerases, the compound can induce apoptosis (programmed cell death) in cancer cells. It also affects signaling pathways involved in cell cycle regulation and proliferation.

Comparison with Similar Compounds

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the oxadiazole and quinoline rings, which imparts distinct photophysical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methylphenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c1-16-11-13-18(14-12-16)23-26-27-24(28-23)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(20)21/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMJSPUHZWOVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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